molecular formula C10H14O2S B11946326 Phenyl t-butyl sulfone CAS No. 4170-72-3

Phenyl t-butyl sulfone

Cat. No.: B11946326
CAS No.: 4170-72-3
M. Wt: 198.28 g/mol
InChI Key: LGMGPNAOZRUYCD-UHFFFAOYSA-N
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Description

Phenyl t-butyl sulfone is an organic compound characterized by the presence of a sulfone group (SO₂) attached to a phenyl ring and a t-butyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl t-butyl sulfone can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl t-butyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Further oxidized sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Nitrated, halogenated, or sulfonated phenyl t-butyl sulfones.

Mechanism of Action

The mechanism of action of phenyl t-butyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group is electron-withdrawing, which makes the compound reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic transformations, including cross-coupling reactions and functional group modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl t-butyl sulfone is unique due to the presence of the bulky t-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other sulfones and valuable in specific synthetic applications where steric effects are crucial .

Properties

IUPAC Name

tert-butylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMGPNAOZRUYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194505
Record name Phenyl t-butyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4170-72-3
Record name Phenyl t-butyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl t-butyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL PHENYL SULFONE
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